DL-Lauroylcarnitine chloride
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Overview
Description
DL-Lauroylcarnitine chloride is a zwitterionic, long-chain acylcarnitine compound. It is known for its role in enhancing the absorption of hydrophilic compounds through mucosal membranes. The compound has the molecular formula C19H38NO4Cl and a molecular weight of 379.96 g/mol .
Scientific Research Applications
DL-Lauroylcarnitine chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies related to membrane permeability and transport mechanisms.
Medicine: Investigated for its potential to enhance drug delivery through mucosal membranes, particularly in nasal and intestinal absorption studies.
Mechanism of Action
Target of Action
DL-Lauroylcarnitine chloride is a zwitterionic, long-chain acylcarnitine . Its primary targets are mucosal membranes, where it is used to improve the in vivo absorption of certain hydrophilic compounds .
Mode of Action
This compound interacts with its targets by enhancing the permeability of mucosal membranes . This interaction results in an increased absorption of hydrophilic compounds, particularly through these membranes .
Biochemical Pathways
This compound affects the lipid metabolism pathway. It is an intermediate product of fatty acid oxidation . The compound’s action on this pathway can lead to changes in the levels of medium and long-chain acylcarnitines, which are closely related to the risk of diabetic cardiomyopathy .
Pharmacokinetics
Its solubility in various solvents like dmf, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
The action of this compound leads to enhanced absorption of hydrophilic compounds, especially through mucosal membranes . This can have various molecular and cellular effects, depending on the specific compounds being absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . .
Biochemical Analysis
Cellular Effects
DL-Lauroylcarnitine chloride has been shown to influence cell function. It has been demonstrated to enhance nasal absorption of salmon calcitonin and human growth hormone in rats
Metabolic Pathways
This compound is involved in the metabolism of most mammals, plants, and some bacteria . It plays a key role in lipid metabolism and beta-oxidation. It is used to transport long-chain fatty acids into the mitochondria to be oxidized for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Lauroylcarnitine chloride can be synthesized through the esterification of lauric acid with DL-carnitine. The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature conditions. The esterification process results in the formation of DL-Lauroylcarnitine, which is then converted to its chloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps to obtain the desired product. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Lauroylcarnitine chloride undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with carboxylic acids.
Hydrolysis: Breaking down of the ester bond in the presence of water or acids.
Substitution: Replacement of the chloride ion with other nucleophiles.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, and solvents like methanol or ethanol.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: DL-Lauroylcarnitine.
Hydrolysis: Lauric acid and DL-carnitine.
Substitution: Various substituted carnitine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Palmitoyl-DL-carnitine chloride
- Stearoyl-DL-carnitine chloride
- Myristoyl-DL-carnitine chloride
- Octanoyl-DL-carnitine chloride
Uniqueness
DL-Lauroylcarnitine chloride is unique due to its specific chain length and zwitterionic nature, which provide optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to interact with and permeate mucosal membranes, making it particularly effective in drug delivery applications compared to other acylcarnitine derivatives .
Properties
IUPAC Name |
(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-37-0 |
Source
|
Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroylcarnitine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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